molecular formula C22H31N5O B3014748 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine CAS No. 2415601-79-3

2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine

Cat. No. B3014748
CAS RN: 2415601-79-3
M. Wt: 381.524
InChI Key: FOWOXTXBUHQNKH-UHFFFAOYSA-N
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Description

2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine , commonly referred to as Olanzapine , is a pharmaceutical compound used in the treatment of schizophrenia and related psychoses . It belongs to the class of thienobenzodiazepines and exhibits antipsychotic properties.


Synthesis Analysis

The synthesis of Olanzapine involves several steps, including the coupling of various functional groups. While I don’t have access to specific synthetic protocols, it’s essential to consult relevant literature for detailed synthetic pathways .


Molecular Structure Analysis

  • Structure : Olanzapine features a thienobenzodiazepine core with a piperazine ring and a pyridine moiety. The diazepine ring exists in a puckered conformation, and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .

Chemical Reactions Analysis

Olanzapine may undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can impact its pharmacological properties and metabolism. Detailed studies on its reactivity are available in the literature .


Physical And Chemical Properties Analysis

  • Hygroscopicity : Minimal .

Scientific Research Applications

Dopamine Receptor Affinity

2-Substituted imidazopyridines, including compounds structurally related to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine, have shown high affinity and selectivity for D4 dopamine receptors. These compounds have been studied for their potential agonist efficacy in mitogenesis experiments and GTPγS binding tests (Enguehard-Gueiffier et al., 2006).

Synthesis Methods

Research has focused on developing efficient methods for synthesizing derivatives of imidazo[1,2-a]pyridine, which is a common pharmacophore in many compounds, including 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine (Lifshits et al., 2015).

Anticancer Activity

Studies have explored the anticancer activity of compounds with structures similar to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine. Specific heterocyclic substituents in these compounds are shown to significantly influence their level and direction of anticancer activity (Konovalenko et al., 2022).

Hypoglycemic Activity

Research on alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, similar in structure to the compound , has revealed their potential in influencing hypoglycemic potency and binding to adrenergic receptors (Meurer et al., 1992).

Synthesis of Novel Derivatives

Efforts have been made to synthesize novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, indicating a broad interest in exploring the chemical space around imidazo[1,2-a]pyridine structures (Goli-Garmroodi et al., 2015).

Alpha 1-Adrenoceptor Antagonism

Arylpiperazines, similar to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine, have been studied as alpha 1-adrenoceptor antagonists, potentially relevant in the context of the human lower urinary tract (Elworthy et al., 1997).

Antituberculotic Activity

Compounds derived from 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, structurally related to the compound of interest, have been evaluated for their antituberculotic activity (Bukowski & Janowiec, 1996).

Inhibition of Aurora Kinases

Imidazo[4,5-b]pyridine-based inhibitors, closely related to the compound , have been studied for their inhibition of Aurora kinases, which are significant in cancer research (Bavetsias et al., 2010).

5-HT7 Receptor Antagonism

Research has been conducted on piperazin-1-yl substituted unfused heterobiaryls, structurally akin to the compound , for their potential as 5-HT7 receptor antagonists (Strekowski et al., 2016).

Mechanism of Action

  • The exact mechanism remains complex and multifaceted, involving interactions with multiple receptor subtypes .

Safety and Hazards

  • Consult the prescribing information for detailed safety guidelines .

properties

IUPAC Name

2-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-24-13-15-25(16-14-24)9-4-5-17-28-21-7-11-26(12-8-21)18-20-19-27-10-3-2-6-22(27)23-20/h2-3,6,10,19,21H,7-9,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWOXTXBUHQNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine

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